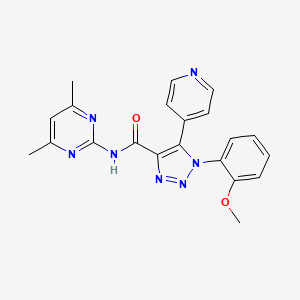

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O2/c1-13-12-14(2)24-21(23-13)25-20(29)18-19(15-8-10-22-11-9-15)28(27-26-18)16-6-4-5-7-17(16)30-3/h4-12H,1-3H3,(H,23,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRJJOKCSYZCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H19N7O2

- Molecular Weight : 393.42 g/mol

- CAS Number : 1795409-66-3

| Property | Value |

|---|---|

| Molecular Formula | C21H19N7O2 |

| Molecular Weight | 393.42 g/mol |

| CAS Number | 1795409-66-3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed that the compound exhibited:

- IC50 Values : Ranging from 0.5 to 10 µM against several human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and changes in mitochondrial membrane potential.

- Cell Cycle Arrest : The compound appears to induce G0/G1 phase arrest in the cell cycle, thereby inhibiting proliferation .

- Inhibition of Key Signaling Pathways : Molecular docking studies suggest that the compound interacts with several protein targets involved in cell growth and survival pathways, including those related to p53 and Bcl-2 family proteins .

Study 1: MCF-7 Cell Line

In a study evaluating the effects on the MCF-7 breast cancer cell line, this compound was shown to significantly reduce cell viability at concentrations as low as 1 µM. The study utilized flow cytometry to confirm that the reduction in viability was due to apoptosis rather than necrosis.

Study 2: HCT116 Cell Line

Another study focused on the HCT116 colon cancer cell line reported an IC50 value of approximately 5 µM. The compound was found to disrupt mitochondrial function and activate apoptotic pathways, leading to a marked decrease in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothetical Functional Differences

| Compound Class | Core Structure | Key Substituents | Potential Bioactivity | Metabolic Stability Considerations |

|---|---|---|---|---|

| Target Triazole Compound | 1,2,3-Triazole | 2-Methoxyphenyl, Pyridin-4-yl, Pyrimidine | Enzyme inhibition (e.g., HDACs/Sirtuins) | Moderate (carboxamide linkage) |

| Pyrazole Carboximidamides | Pyrazole | Varied aryl groups (e.g., Cl, Br, OMe) | Anticancer, antimicrobial | Lower (imidamide group) |

| Pyrimidinone-Coumarin Hybrids | Pyrimidinone | Coumarin, Tetrazole | Fluorescent probes, enzyme inhibitors | High (rigid aromatic systems) |

Key Observations :

Electron Effects : The 2-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-chlorophenyl in Compound 3) .

Synthetic Accessibility: Triazole formation via CuAAC (as in ) is more modular than the multi-step syntheses required for pyrimidinone-coumarin hybrids .

Q & A

Basic: How can researchers optimize the synthetic yield of N-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

Optimization requires a systematic approach using Design of Experiments (DOE) principles. For example:

- Step 1: Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) through preliminary screening (e.g., Plackett-Burman design).

- Step 2: Apply a central composite design to model interactions between variables and predict optimal conditions.

- Step 3: Validate predictions via iterative testing. For triazole-carboxamide analogs, polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C often enhance cyclization efficiency .

- Data Analysis: Use ANOVA to isolate significant factors and minimize experimental runs while maximizing yield.

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns, focusing on pyrimidine (δ 8.2–8.5 ppm) and triazole (δ 7.8–8.0 ppm) protons. Assign peaks via 2D-COSY and HSQC experiments.

- X-ray Crystallography: Resolve intramolecular interactions (e.g., hydrogen bonds between pyrimidine N and methoxyphenyl H) to determine conformational stability. For pyrimidine-triazole hybrids, weak C–H⋯π interactions often stabilize crystal packing .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Basic: How can biological activity screening be designed for this compound?

Answer:

- Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, CDK2) due to the compound’s heterocyclic scaffold.

- Assay Design:

- Controls: Include positive controls (e.g., imatinib for kinase inhibition) and solvent controls to isolate compound-specific effects.

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Quantum Chemical Calculations: Perform DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states for triazole ring formation. Focus on electron-deficient pyridinyl groups influencing nucleophilic attack pathways .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., solvation free energy in DMSO) to predict solubility and aggregation tendencies.

- Reaction Path Search Tools: Use GRRM or AFIR to identify low-energy pathways for regioselective functionalization .

Advanced: How might polymorphism affect the compound’s pharmacokinetic properties?

Answer:

- Polymorph Screening: Use solvent-mediated crystallization (e.g., slow evaporation in ethanol/water) to isolate forms. For pyrimidine derivatives, polymorphs often differ in dihedral angles (e.g., 12.8° vs. 5.2° in related compounds), altering bioavailability .

- Dissolution Testing: Compare intrinsic dissolution rates (USP apparatus) between polymorphs in simulated gastric fluid.

- Stability Studies: Monitor hygroscopicity via dynamic vapor sorption (DVS) to assess storage conditions.

Advanced: How to resolve contradictions in SAR data for analogs of this compound?

Answer:

- Meta-Analysis: Aggregate data from structurally similar analogs (e.g., pyrimidine-triazole hybrids) and apply multivariate regression to deconvolute steric vs. electronic effects.

- Crystallographic Overlays: Compare binding poses (e.g., Protein Data Bank structures) to identify critical substituent interactions. For example, methoxyphenyl groups may induce steric clashes in certain conformers .

- Mechanistic Profiling: Use kinetic assays (e.g., stopped-flow spectroscopy) to differentiate reversible vs. irreversible inhibition modes.

Advanced: What strategies improve regioselectivity in functionalizing the triazole ring?

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrimidine N) to steer electrophilic substitution toward C5 of the triazole.

- Transition Metal Catalysis: Employ Pd-catalyzed C–H activation with ligands (e.g., 1,10-phenanthroline) to favor ortho-functionalization of the pyridinyl moiety .

- Solvent Effects: Use ionic liquids (e.g., [BMIM][PF₆]) to stabilize charge-separated intermediates and reduce side reactions.

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Chemical Proteomics: Use photoaffinity labeling with a biotinylated analog to pull down target proteins from cell lysates. Validate via Western blot or SILAC-based quantification.

- CRISPR-Cas9 Knockout: Generate isogenic cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects.

- Metabolomic Profiling: Apply LC-MS/MS to track downstream metabolite changes (e.g., ATP depletion in kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.